REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:9]=[C:10]([O:14][CH3:15])[C:11]=1[O:12][CH3:13])[C:6](Cl)=O.C=[CH:17][C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1.C(N(C(C)C)C(C)C)C>C1(=O)CCCCC1.C/C(/[O-])=C/C(C)=O.C/C(/[O-])=C/C(C)=O.[Pd+2]>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:6]=[CH:17][C:18]2[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=2)[CH:9]=[C:10]([O:14][CH3:15])[C:11]=1[O:12][CH3:13] |f:4.5.6|
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Name
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|
Quantity
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23.07 g
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Type
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reactant
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Smiles
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COC=1C=C(C(=O)Cl)C=C(C1OC)OC
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Name
|
|
Quantity
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13.02 g
|
Type
|
reactant
|
Smiles
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C=CC1=CC=CC=C1
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Name
|
|
Quantity
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12.93 g
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Type
|
reactant
|
Smiles
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C(C)N(C(C)C)C(C)C
|
Name
|
|
Quantity
|
50 mL
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Type
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solvent
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Smiles
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C1(CCCCC1)=O
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Name
|
|
Quantity
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0.3046 g
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Type
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catalyst
|
Smiles
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C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Pd+2]
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
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|
Type
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product
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Smiles
|
COC=1C=C(C=C(C1OC)OC)C=CC1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.0175 mol | |
AMOUNT: MASS | 4.7 g | |
YIELD: PERCENTYIELD | 17.5% | |
YIELD: CALCULATEDPERCENTYIELD | 17.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |